N-(3-methoxypropyl)glycine ethyl ester
Description
N-(3-Methoxypropyl)glycine ethyl ester is a glycine derivative featuring a 3-methoxypropyl substituent on the amino group and an ethyl ester at the carboxyl terminus. This compound combines the hydrolytic lability of the ethyl ester with the polar yet non-ionic character of the methoxypropyl group, making it relevant in pharmaceutical synthesis, polymer chemistry, and biomaterial applications. Its structure allows for tunable solubility and reactivity, bridging hydrophilic and lipophilic properties .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl 2-(3-methoxypropylamino)acetate |
InChI |
InChI=1S/C8H17NO3/c1-3-12-8(10)7-9-5-4-6-11-2/h9H,3-7H2,1-2H3 |
InChI Key |
IJCXLRKRSUSLNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The 3-methoxypropyl group enhances solubility in polar aprotic solvents (e.g., ethyl acetate) compared to purely aliphatic analogs (e.g., tert-butyl esters). However, it is less hydrophilic than hydroxylated variants like N-(3-hydroxypropyl)methacrylamide (A3 in ) .
- Stability : Ethyl esters hydrolyze faster under acidic/basic conditions than tert-butyl esters, making them suitable for prodrugs but requiring careful storage .
Key Research Findings
- Antifouling Performance : Methoxypropyl-modified membranes (A7) reduce protein fouling by 40–60% compared to controls, rivaling PEG-based materials .
- Drug Delivery : Ethyl ester hydrolysis in physiological conditions enables controlled release, as seen in prodrug analogs .
- Thermal Stability : Bisoxalamides with methoxypropyl groups exhibit glass transition temperatures (Tg) ~80–100°C, suitable for elastomers .
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